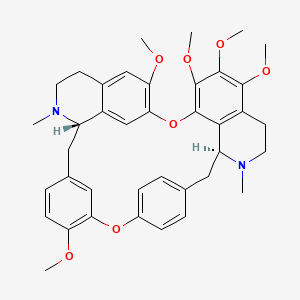

(-)-Thalrugosaminine

Description

Significance of Natural Product Alkaloids in Chemical Biology

Alkaloids represent a large and exceptionally diverse group of naturally occurring organic compounds, which are distinguished by the presence of at least one nitrogen atom in their structure. jocpr.comnih.gov These secondary metabolites are found across various life forms, including plants, fungi, and marine organisms, and have been a cornerstone of natural products chemistry for centuries. jocpr.comnih.gov Their significance in chemical biology and medicine is immense, stemming from their profound and varied pharmacological activities. nih.gov Historically, alkaloids were among the first natural products to be used in traditional medicine, with well-known examples like morphine from the opium poppy used for pain relief for millennia. nih.gov

In modern science, alkaloids continue to be a vital source for drug discovery and development. ontosight.ai Their complex and diverse chemical structures provide templates for the synthesis of new therapeutic agents, and they often serve as lead compounds in the development of novel drugs. jocpr.comnih.gov The biological activities of alkaloids are vast, encompassing roles as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. nih.govontosight.ai For instance, the discovery of anticancer alkaloids like vinblastine (B1199706) and vincristine (B1662923) from the Madagascar periwinkle revolutionized the treatment of certain cancers. These compounds function by interacting with specific biological targets, thereby modulating cellular pathways and offering therapeutic effects. nih.gov The study of alkaloids not only provides new medicines but also deepens the understanding of fundamental biological processes, making them indispensable tools in chemical biology. nih.gov

Overview of the Thalictrum Genus as a Source of Bioactive Compounds

The genus Thalictrum, commonly known as Meadow-rue, belongs to the buttercup family (Ranunculaceae) and comprises 120-200 species of herbaceous perennial plants. phytopurify.com These plants are predominantly found in temperate regions of the Northern Hemisphere, as well as in southern Africa and South America. phytopurify.com For centuries, various Thalictrum species have been utilized in traditional medicine systems worldwide to treat a wide array of ailments, including jaundice, rheumatism, peptic ulcers, and snakebites, highlighting their rich potential as a source of bioactive compounds. mdpi.com

Phytochemical investigations into the Thalictrum genus have revealed a remarkable diversity of secondary metabolites. While these plants produce flavonoids, triterpenoids, and phenolic compounds, they are particularly renowned for being a prolific source of isoquinoline (B145761) alkaloids. phytopurify.commdpi.com To date, hundreds of different alkaloids have been isolated from various Thalictrum species. These belong to several structural classes, which are often derived from benzylisoquinoline precursors. The major types of alkaloids identified include protoberberines, aporphines, bisbenzylisoquinolines, and aporphine-benzylisoquinoline dimers. nih.gov The significant structural diversity of these alkaloids contributes to a wide spectrum of pharmacological activities, such as antitumor, antimicrobial, and hypotensive effects, making the Thalictrum genus a subject of continuous interest in phytochemical and pharmacological research. mdpi.comnih.gov

| Compound Class | Representative Compounds from Thalictrum Genus |

| Bisbenzylisoquinoline Alkaloids | Thalidasine, O-Methylthalicberine, Thalicarpine, Hernandezine |

| Protoberberine Alkaloids | Berberine, Palmatine, Jatrorrhizine, Columbamine |

| Aporphine (B1220529) Alkaloids | Magnoflorine, O-Methylthalmethine, Thalphenine |

| Phenanthrene Alkaloids | Thaliglucinone |

Historical Context of (-)-Thalrugosaminine Research

This compound is a prominent member of the bisbenzylisoquinoline class of alkaloids, a group known for complex structures and significant biological activities. The history of its research is rooted in the broader exploration of the Thalictrum genus for novel chemical entities. Early investigations into the alkaloidal content of various Thalictrum species led to the isolation of numerous compounds, with initial structural proposals often based on limited spectroscopic data.

A pivotal moment in the study of this specific alkaloid occurred in 1977, when researchers W. N. Wu, J. L. Beal, and R. W. Doskotch conducted a detailed investigation of the constituents of Thalictrum revolutum. nih.gov In this study, they successfully isolated sixteen different alkaloids, including this compound. nih.gov Their work was crucial as it moved beyond preliminary characterization. They completely established the structure of the compound, which had been previously proposed based only on partial data. nih.gov Furthermore, they determined its absolute configuration as S,S, providing a complete stereochemical picture of the molecule. nih.gov

The same 1977 study also provided the first insights into the bioactivity of this compound. It was reported to possess hypotensive activity in rabbits and antimicrobial activity against Mycobacterium smegmatis. nih.gov Later research identified this compound in other species, such as Thalictrum foliolosum, and expanded on its biological profile, noting its potential antioxidant and antiproliferative activities. chemicalbook.com These foundational studies established this compound as a significant natural product and laid the groundwork for future investigations into its chemical and pharmacological properties.

| Year | Key Research Milestone | Source Species | Significance |

| 1977 | Full structural elucidation and determination of absolute (S,S) configuration. | Thalictrum revolutum | Corrected and completed a previously partial structural proposal. nih.gov |

| 1977 | Initial biological activity reported. | Thalictrum revolutum | Identified hypotensive and antimicrobial (Mycobacterium smegmatis) properties. nih.gov |

| Post-1977 | Isolation from other species and further bioactivity screening. | Thalictrum foliolosum | Confirmed its presence in other species and discovered antioxidant and antiproliferative potential. chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C39H44N2O7 |

|---|---|

Molecular Weight |

652.8 g/mol |

IUPAC Name |

(1S,14S)-6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene |

InChI |

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 |

InChI Key |

HKAAPKXOAPZXLY-KYJUHHDHSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Natural Sources and Distribution

(-)-Thalrugosaminine is a naturally occurring alkaloid found within the plant kingdom, specifically in the genus Thalictrum, which belongs to the Ranunculaceae family. The distribution of this compound is not uniform across all species or even within different parts of the same plant.

Identification of Thalictrum minus as a Primary Source

Thalictrum minus has been identified as a significant natural source of this compound. glpbio.comglpbio.com Research has consistently pointed to the roots of this plant as the specific location for the accumulation of this and other related alkaloids. glpbio.comglpbio.comnih.gov The isolation of this compound from the roots of T. minus has been a key area of phytochemical investigation, contributing to the broader understanding of alkaloid biosynthesis and distribution within this species. nih.govresearchgate.netnih.gov

Occurrence in Other Thalictrum Species

Beyond T. minus, this compound has been isolated from several other species within the Thalictrum genus, highlighting its broader distribution. These species include:

Thalictrum cultratum : This species, found in regions like Pakistan, is another source of bisbenzylisoquinoline alkaloids, including this compound. researchgate.netbiorlab.com

Thalictrum foetidum : Investigations into the alkaloid content of T. foetidum have revealed the presence of this compound in its underground parts. actapharmsci.comthieme-connect.com

Thalictrum javanicum : Studies on the quaternary alkaloids of T. javanicum have also identified this compound as one of its constituents. researchgate.netresearchgate.net

Thalictrum foliolosum : This species is another confirmed source of this compound. biorlab.comresearchgate.netsciencescholar.us

Thalictrum rugosum : this compound has been detected in this species. chromnet.net

Thalictrum alpinum : Research has also identified the presence of this compound in T. alpinum. chromnet.net

Thalictrum revolutum : This species is also a known source of the compound. chromnet.net

Plant Part Specificity in Isolation

A consistent finding across multiple studies is the localization of this compound primarily within the roots of the Thalictrum plants. glpbio.comglpbio.comnih.gov The extraction and isolation procedures detailed in scientific literature predominantly utilize the root material of species like T. minus to obtain this alkaloid. nih.govresearchgate.netnih.gov This specificity suggests that the biosynthesis and storage of this compound are concentrated in the root system of these plants.

Advanced Chromatographic Separation Techniques

The isolation and purification of this compound from its natural sources rely on advanced chromatographic methods. These techniques are essential for separating the target compound from a complex mixture of other alkaloids and plant metabolites.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the separation of alkaloids from plant extracts. sigmaaldrich.comvishnupriya.indesiccantsmanufacturers.com In the context of this compound isolation, a crude extract from the roots of Thalictrum species is typically subjected to column chromatography using silica gel as the stationary phase. nih.gov This method allows for the separation of compounds based on their polarity, with different solvent systems used to elute the various components of the extract. The fractions collected are then monitored, often by thin-layer chromatography (TLC), to identify those containing this compound. This technique serves as a crucial initial step in the purification process, enabling the enrichment of the desired alkaloid before further refinement. nih.gov

High-Performance Liquid Chromatography (HPLC) in Isolation Streamlining

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and analysis of this compound. labx.comijcpa.innih.gov Preparative HPLC, in particular, is employed to isolate the pure compound from the enriched fractions obtained through column chromatography. ijcpa.in This technique offers high resolution and efficiency, allowing for the separation of structurally similar alkaloids that may be present in the mixture. labx.com The use of HPLC ensures the high purity of the isolated this compound, which is essential for its subsequent structural elucidation and scientific study. ijcpa.inresearchgate.net

Spectroscopic and Spectrometric Approaches for Structure Determination

The elucidation of this compound's structure is a testament to the power of modern analytical chemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other advanced spectroscopic methods have been indispensable in its characterization. ontosight.aiscience.govbiocrick.com

NMR spectroscopy has been a cornerstone in defining the intricate structure of this compound. ontosight.aibiocrick.comdatapdf.com Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to assign the specific chemical shifts of protons (¹H) and carbons (¹³C) within the molecule, providing a blueprint of its atomic connectivity. researchgate.netvjs.ac.vn

Detailed analysis using techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) has allowed for the unambiguous assignment of protons and carbons. researchgate.netvjs.ac.vn For instance, the ¹H-NMR spectrum reveals characteristic signals for aromatic protons, methoxy (B1213986) groups, and N-methyl groups, which are crucial for identifying the bisbenzylisoquinoline scaffold. vjs.ac.vn The ¹³C-NMR spectrum complements this by showing signals for all 37 carbon atoms, which can be categorized into methyl, methylene, methine, and quaternary carbons through DEPT experiments. vjs.ac.vn

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have been vital in determining the stereochemistry of the molecule by revealing through-space proximities between specific protons, which helps in establishing the relative configuration of the chiral centers. epdf.pub

Table 1: Selected ¹H and ¹³C NMR Data for this compound (as Homoaromoline) in CDCl₃ vjs.ac.vn

| Position | δC (ppm) | δH (ppm) (J in Hz) | Key HMBC Correlations |

| 1 | 64.26 | 4.05 (m) | C-3, C-4a, C-8a, C-9 |

| 3 | 47.78 | 2.65 (m), 3.20 (m) | C-1, C-4, C-4a |

| 4 | 26.96 | 2.85 (m) | C-3, C-4a, C-5 |

| 4a | 128.91 | - | - |

| 5 | 111.45 | 6.38 (s) | C-4, C-4a, C-7, C-8a |

| 6 | 147.12 | - | - |

| 7 | 148.83 | - | - |

| 8 | 111.90 | 6.68 (s) | C-6, C-7, C-8a |

| 8a | 122.35 | - | - |

| 1' | 55.45 | 3.85 (m) | C-3', C-4a', C-8a', C-9' |

| 5' | 114.75 | 6.78 (d, 8.5) | C-4', C-4a', C-7', C-8a' |

| 6' | 145.89 | - | - |

| 7' | 147.23 | - | - |

| 8' | 121.29 | 6.80 (d, 8.5) | C-6', C-7', C-8a' |

| N-CH₃ | 42.63 | 2.55 (s) | C-1, C-3 |

| N'-CH₃ | 42.87 | 2.30 (s) | C-1', C-3' |

| OCH₃-6 | 55.94 | 3.75 (s) | C-6 |

| OCH₃-7 | 56.08 | 3.88 (s) | C-7 |

| OCH₃-12 | 60.67 | 3.65 (s) | C-12 |

Data is for Homoaromoline, another name for Thalrugosaminine.

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of this compound. ontosight.aibiocrick.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula, C₃₉H₄₄N₂O₇. epdf.pub

Electrospray ionization (ESI), a soft ionization technique, is commonly employed to generate the protonated molecule [M+H]⁺. vjs.ac.vnnih.gov In the positive ion mode ESI-MS of a related compound, homoaromoline, a quasi-molecular ion peak at m/z 609 [M+H]⁺ was observed, corresponding to the molecular formula C₃₇H₄₀N₂O₆. vjs.ac.vn Fragmentation analysis within the mass spectrometer can provide additional structural information by breaking the molecule into smaller, identifiable pieces, although specific fragmentation data for this compound is not detailed in the provided results.

In addition to NMR and MS, other spectroscopic methods contribute to the comprehensive characterization of this compound. science.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netbiocrick.com The IR spectrum of a related compound showed a carbonyl absorption at 1660 cm⁻¹, which is indicative of a ketone group. uodiyala.edu.iq Other characteristic peaks would confirm the presence of aromatic rings, C-O bonds of the methoxy groups, and C-N bonds. researchgate.net

Ultraviolet-Visible (UV) Spectroscopy: The UV spectrum of this compound in methanol (B129727) exhibits absorption maxima that are characteristic of the bisbenzylisoquinoline chromophore. nih.govuodiyala.edu.iq For example, a UV spectrum of a related compound displayed maxima at 241 nm (shoulder) and 280 nm. uodiyala.edu.iq This information is useful for confirming the general structural class of the alkaloid. nih.gov

Fluorescence Spectroscopy: While not as commonly reported for initial structure elucidation, fluorescence spectroscopy can be used to study the interaction of this compound with biological macromolecules, such as DNA. uodiyala.edu.iq The intrinsic fluorescence of the molecule can change upon binding, providing insights into binding mechanisms and affinities. uodiyala.edu.iq

Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity. The definitive three-dimensional arrangement of atoms is established through methods that are sensitive to chirality.

The absolute configuration of new bisbenzylisoquinoline alkaloids is often determined by comparing their optical rotation values and circular dichroism (CD) spectra with those of known, structurally related compounds. researchgate.net The CD spectrum of a related compound, for instance, showed specific extrema at various wavelengths (e.g., -3.9 at 282 nm and +11.8 at 239 nm), which provides a unique fingerprint of its stereochemistry. uodiyala.edu.iq The negative sign in the name "this compound" itself indicates that it rotates plane-polarized light to the left (levorotatory), which is a key piece of data in assigning the absolute stereochemistry. In some cases, X-ray crystallography provides the most unambiguous determination of absolute configuration, though this requires the formation of a suitable single crystal. uodiyala.edu.iq

Biosynthetic Pathways and Precursors

Classification as a Benzylisoquinoline Alkaloid

(-)-Thalrugosaminine is classified as a dimeric or bisbenzylisoquinoline alkaloid (BIA). This large and structurally diverse group of plant secondary metabolites, numbering approximately 2,500 identified compounds, is characterized by a core structure derived from the amino acid L-tyrosine. frontiersin.orgresearchgate.net BIAs are prominent in a number of plant families, including the Ranunculaceae (buttercup family), to which the genus Thalictrum belongs. pnas.orgresearchgate.net

The fundamental backbone of these compounds is 1-benzylisoquinoline. Dimeric benzylisoquinoline alkaloids, such as this compound, are formed through the oxidative coupling of two such monomeric units. oup.com These alkaloids exhibit a wide range of pharmacological properties, which drives research into their biosynthesis. pnas.org this compound has been isolated from several Thalictrum species, including Thalictrum cultratum, T. foetidum, and T. javanicum. uodiyala.edu.iq

Proposed Biosynthetic Intermediates and Enzymatic Steps

The biosynthetic pathway to this compound, like other bisbenzylisoquinoline alkaloids, begins with the common BIA pathway that assembles the key branch-point intermediate, (S)-reticuline. This process involves a series of enzymatic conversions starting from L-tyrosine.

The initial steps involve the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). scielo.org.mx The first committed step in the pathway is the stereospecific condensation of these two molecules, a Pictet-Spengler reaction catalyzed by (S)-norcoclaurine synthase (NCS), to form (S)-norcoclaurine. google.comnih.gov

Following this, a sequence of methylation and hydroxylation reactions occurs to yield (S)-reticuline. google.com

(S)-Norcoclaurine is O-methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine. google.com

(S)-Coclaurine is then N-methylated by coclaurine N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine. nih.gov

A hydroxylation reaction at the 3'-position of the benzyl (B1604629) ring of (S)-N-methylcoclaurine is catalyzed by a cytochrome P450 enzyme, N-methylcoclaurine 3′-hydroxylase (NMCH or CYP80B) . researchgate.netoup.com

The final step to the central intermediate is the 4'-O-methylation of 3′-hydroxy-N-methylcoclaurine by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) , which produces (S)-reticuline . pnas.org

The formation of the dimeric structure of this compound occurs downstream of this central pathway. Bisbenzylisoquinoline alkaloids are formed by the oxidative coupling of two monomeric benzylisoquinoline units. oup.commdpi.com This coupling is typically catalyzed by specific cytochrome P450 enzymes from the CYP80 family. For instance, the enzyme berbamunine (B191780) synthase (CYP80A1) catalyzes the intermolecular C-O phenol (B47542) coupling of two (S)-N-methylcoclaurine units to form the bisbenzylisoquinoline alkaloid berbamunine. oup.com While the specific monomeric precursors and the precise coupling enzyme for this compound have not been fully elucidated, its biosynthesis is proposed to follow a similar mechanism, involving the dimerization of two benzylisoquinoline monomers derived from the core pathway.

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| Tyrosine Decarboxylase | TyDC | Decarboxylation of tyrosine | L-Tyrosine | Tyramine |

| Norcoclaurine Synthase | NCS | Condensation to form the BIA core | Dopamine + 4-HPAA | (S)-Norcoclaurine |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | O-methylation | (S)-Norcoclaurine | (S)-Coclaurine |

| Coclaurine N-Methyltransferase | CNMT | N-methylation | (S)-Coclaurine | (S)-N-Methylcoclaurine |

| N-Methylcoclaurine 3′-Hydroxylase | NMCH (CYP80B) | Hydroxylation | (S)-N-Methylcoclaurine | 3′-Hydroxy-N-methylcoclaurine |

| 3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase | 4′OMT | O-methylation | 3′-Hydroxy-N-methylcoclaurine | (S)-Reticuline |

Genetic and Molecular Studies of Alkaloid Biosynthesis in Thalictrum Species

Significant progress in understanding BIA biosynthesis at the molecular level has come from studies of Thalictrum species, particularly Thalictrum flavum (meadow rue). Researchers have isolated and characterized numerous genes encoding key enzymes in these pathways.

A landmark study in T. flavum led to the isolation of molecular clones for nine consecutive enzymes responsible for converting L-dopa to the protoberberine alkaloid (S)-canadine. nih.gov This research revealed that the genes for these enzymes are expressed in a highly coordinated, cell-specific manner. For example, in roots, transcripts for all nine enzymes were found in the immature endodermis and pericycle, while the final alkaloid products accumulated in mature endodermal cells, indicating a spatial and temporal separation of biosynthesis and storage. nih.gov

The gene for norcoclaurine synthase (NCS), which catalyzes the first committed step of the entire BIA pathway, was also cloned from T. flavum cell cultures. nih.gov Analysis showed that NCS is part of a small gene family and is highly expressed in the rhizome of the plant. nih.gov Further molecular work on T. flavum has included the structural and functional characterization of various methyltransferases, such as pavine (B1216701) N-methyltransferase (PavNMT), providing insight into substrate specificity and catalytic mechanisms. nih.gov

The knowledge gained from these genetic studies has enabled metabolic engineering efforts. Genes from T. flavum, including those for 6OMT, CNMT, and 4'OMT, have been successfully introduced into microorganisms like Saccharomyces cerevisiae to produce the key intermediate (S)-reticuline. mdpi.com More recently, tools such as Virus-Induced Gene Silencing (VIGS) have been developed for use in Thalictrum, providing a method for functional genomics and the validation of candidate genes involved in the biosynthesis of specific alkaloids. researchgate.net

| Enzyme/Gene | Species | Pathway Involvement | Key Finding | Reference |

|---|---|---|---|---|

| Norcoclaurine Synthase (NCS) | T. flavum | Core BIA Pathway | Cloned and characterized; catalyzes the first committed step. | nih.gov |

| Multiple Protoberberine Pathway Enzymes | T. flavum | Protoberberine branch | Genes for 9 consecutive enzymes cloned; cell-specific expression shown. | nih.gov |

| Pavine N-Methyltransferase (PavNMT) | T. flavum | Pavine/BIA modification | Crystal structure solved, revealing insights into substrate recognition. | nih.gov |

| 6OMT, CNMT, 4'OMT | T. flavum | Core BIA Pathway | Genes used to engineer (S)-reticuline production in yeast. | mdpi.com |

Comparative Biosynthesis with Related Alkaloids

The biosynthesis of this compound can be understood in the context of the vast structural diversity of BIAs, most of which originate from the central intermediate (S)-reticuline. researchgate.net From this critical branch point, distinct enzymatic reactions channel metabolic flux toward different structural classes of alkaloids.

Protoberberine Alkaloids (e.g., Berberine): This pathway begins with the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE) . scielo.org.mx BBE forms a carbon-carbon bond between the N-methyl group and the benzyl ring, creating the characteristic tetracyclic protoberberine core. Subsequent enzymatic steps, including oxidations and methylations, lead to compounds like berberine, which is also found in Thalictrum species. scielo.org.mxnih.gov

Aporphine (B1220529) Alkaloids (e.g., Magnoflorine): The formation of aporphine alkaloids involves an intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes, such as corytuberine synthase (CYP80G2) , which converts (S)-reticuline to (S)-corytuberine. oup.commdpi.com

Bisbenzylisoquinoline Alkaloids (e.g., Berbamunine): This class, which includes this compound, is formed via intermolecular coupling. The biosynthesis of berbamunine, for example, involves a CYP80A1 enzyme that catalyzes the C-O oxidative coupling of two (S)-N-methylcoclaurine molecules. oup.com This contrasts with the intramolecular cyclization seen in protoberberine and aporphine biosynthesis and represents the most direct comparison for the likely formation of this compound.

The divergence of these pathways highlights how different enzyme families—specifically BBE and various subfamilies of cytochrome P450 oxidases—act upon common precursors to generate vast chemical diversity from a single metabolic hub.

| Alkaloid Class | Example Compound | Key Precursor(s) | Key Enzyme Type | Reaction Type |

|---|---|---|---|---|

| Bisbenzylisoquinoline | This compound, Berbamunine | Two BIA Monomers (e.g., (S)-N-Methylcoclaurine) | Cytochrome P450 (e.g., CYP80A1) | Intermolecular C-O Oxidative Coupling |

| Protoberberine | Berberine | (S)-Reticuline | Berberine Bridge Enzyme (BBE) | Intramolecular C-C Bond Formation (Berberine Bridge) |

| Aporphine | Magnoflorine, Corytuberine | (S)-Reticuline | Cytochrome P450 (e.g., CYP80G2) | Intramolecular C-C Oxidative Coupling |

| Morphinan | Morphine | (S)-Reticuline | Salutaridine Synthase (CYP719B1) | Intramolecular C-C Oxidative Coupling |

Synthetic Approaches and Chemical Modification

Strategies for Total Synthesis of (-)-Thalrugosaminine

The total synthesis of bisbenzylisoquinoline alkaloids (BIAs) is a significant undertaking that has attracted considerable attention from the synthetic chemistry community. researchgate.netrsc.org While a specific total synthesis for this compound is not extensively documented in readily available literature, strategies can be inferred from successful syntheses of related dimeric alkaloids.

A retrosynthetic analysis of a complex molecule is a problem-solving technique that deconstructs the target molecule into simpler, commercially available precursors. x-mol.comuodiyala.edu.iq For a dimeric alkaloid like this compound, which is an aporphine-benzylisoquinoline dimer, the primary retrosynthetic disconnection logically occurs at the diaryl ether bond that links the two monomeric units. researchgate.net This approach simplifies the complex target into two more manageable building blocks: an aporphine (B1220529) monomer and a benzylisoquinoline monomer.

Key Disconnections:

Diaryl Ether Linkage: The C-O-C bond forming the diaryl ether is a key disconnection point. The reverse reaction, a diaryl ether synthesis, is a critical step in the forward synthesis. The Ullmann condensation or related copper-catalyzed cross-coupling reactions are the most common and historically significant methods for constructing this linkage in natural product synthesis. jst.go.jpthermofisher.comrsc.orgmdpi.comuni-muenchen.de This reaction typically involves coupling a phenolic precursor with an activated aryl halide. mdpi.comuni-muenchen.de

Benzylisoquinoline and Aporphine Scaffolds: Once the molecule is conceptually cleaved into its monomeric units, further disconnections are made on these individual scaffolds.

Benzylisoquinoline Unit: This monomer is often retrosynthetically disassembled using disconnections that correspond to classic isoquinoline (B145761) synthesis reactions. The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone strategies, condensing a phenethylamine (B48288) derivative with an aldehyde or acyl derivative, respectively, to form the core tetrahydroisoquinoline ring system. rsc.orguni-muenchen.deresearchgate.netucl.ac.uk

Aporphine Unit: The tetracyclic aporphine core is typically disconnected via the bond that closes the characteristic dihydrofuran ring. In the forward sense, this corresponds to an intramolecular cyclization, often achieved through oxidative phenol (B47542) coupling or transition-metal-catalyzed direct arylation. researchgate.net

This convergent strategy, where the two complex fragments are synthesized separately and then joined, is generally favored for its efficiency and modularity. rsc.orgnih.gov

The stereoselective synthesis of complex alkaloids is a major challenge in organic chemistry. nih.govunits.it this compound possesses multiple stereocenters and potential for atropisomerism, making stereocontrol a paramount issue.

Control of Stereocenters: The benzylisoquinoline portion contains a key stereocenter at the C-1 position, while the aporphine unit has its own defined stereochemistry. Establishing the correct absolute and relative stereochemistry at these centers is non-trivial. Asymmetric synthesis strategies are required, often employing chiral catalysts, enzyme-mediated reactions, or chiral auxiliaries to achieve high enantioselectivity. researchgate.netnih.govacs.orgacs.orgnih.gov For example, the Noyori asymmetric transfer hydrogenation has been used to set the stereocenter in benzylisoquinoline precursors. acs.org

Atropisomerism: The restricted rotation around the diaryl ether linkage can give rise to stable atropisomers (isomers resulting from hindered rotation). researchgate.net Syntheses can produce mixtures of these isomers, which may possess different biological activities and are often difficult to separate. Controlling this element of axial chirality is a significant synthetic hurdle.

Synthetic Transformations of Related Benzylisoquinoline Alkaloids

Given the challenges of total synthesis, modifying existing, more abundant alkaloids through semisynthesis is an attractive alternative for producing analogues and exploring structural diversity. nih.govphcogrev.com

Semisynthesis begins with a natural product isolated from a biological source and modifies it chemically. This approach leverages nature's ability to produce complex chiral scaffolds. For BIAs, a common starting material might be a more readily available dimeric alkaloid, which is then chemically altered.

Common semisynthetic transformations that could be applied to a scaffold like this compound or its relatives include:

N-demethylation/N-alkylation: The tertiary amine groups are common handles for modification. For instance, in vitro metabolism studies of the related BIA isotetrandrine (B1672621) show that N-demethylation is a major metabolic pathway. nih.gov This transformation can be replicated chemically, and the resulting secondary amine can be re-alkylated with various groups to create a library of derivatives.

O-demethylation/O-alkylation: The methoxy (B1213986) groups on the aromatic rings are also targets for modification. Cleavage of these methyl ethers to the corresponding phenols provides sites for introducing new alkyl or aryl groups, which can significantly impact biological activity.

The goal of structural diversification is to create a wide range of related compounds from a common starting point to explore structure-activity relationships (SAR) and optimize biological activity. csic.esresearchgate.net Chemical modification of the BIA scaffold allows for systematic changes to its structure.

Key modification strategies include:

Functional Group Interconversion: Altering the existing functional groups, such as reducing ketones, oxidizing alcohols, or modifying peripheral substituents. mdpi.com

Methylation/Demethylation: Enzymatic methylation is a frequent derivatization step in the biosynthesis of BIAs, and these reactions can be mimicked chemically to add or remove methyl groups from nitrogen or oxygen atoms, influencing the compound's polarity and binding characteristics. scholaris.canih.gov

Halogenation: Introducing halogen atoms at specific positions on the aromatic rings can alter electronic properties and metabolic stability, potentially enhancing therapeutic effects. The development of enzymatic cascades has opened avenues for producing halogenated BIAs. nih.gov

These modifications allow for the fine-tuning of the molecule's properties to enhance its potency, selectivity, or pharmacokinetic profile.

Development of Analogues and Derivatives

The development of analogues and derivatives of BIAs is driven by the search for new therapeutic agents with improved efficacy and safety. theses.cz Structure-activity relationship (SAR) studies guide the rational design of these new molecules. phcogrev.comresearchgate.net

For bisbenzylisoquinoline alkaloids, SAR studies have revealed several key structural features that are critical for their biological effects:

The Dimeric Scaffold: The presence of two benzylisoquinoline units connected by ether bridges is often indispensable for activity. researchgate.netnih.gov

Stereochemistry: The specific 3D arrangement of the molecule, including the stereochemistry at the C-1 and C-1' centers, can dramatically influence inhibitory activities. researchgate.netnih.govacs.org For example, studies on certain BIAs found that a (1R, 1'S) configuration led to enhanced antiadipogenic activity. acs.org

Substitution Patterns: The nature and position of substituents on the aromatic rings, such as methoxy groups, can significantly affect binding to biological targets. In silico studies have suggested that replacing certain methoxy groups on BIA moieties can result in better binding to neuroreceptors. pharmacophorejournal.com

The synthesis of novel analogues, such as those of the BIA tetrandrine (B1684364), allows for the exploration of these SAR principles and the potential discovery of compounds with enhanced or entirely new biological activities. uni-muenchen.de While research into analogues of this compound itself is not widely reported, studies on the related compound thalrugosamine have shown its potential as a template for developing agents for gene therapy and treating lysosomal storage diseases. ontosight.ai This highlights the potential for developing derivatives of this structural class for a range of therapeutic applications.

Mechanistic Investigations of Biological Activities

Antimicrobial Action Mechanisms

The antimicrobial potential of (-)-Thalrugosaminine is an area of growing interest. Understanding its specific mechanisms of action against various pathogens is crucial for any potential therapeutic development.

Antibacterial Activity Profile Against Specific Pathogens (e.g., Staphylococcus species, Enterococcus faecalis, Pantoea agglomerans)

Staphylococcus species, particularly Staphylococcus aureus, are significant human pathogens known for causing a range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and bloodstream infections. msdmanuals.comcdc.gov These Gram-positive cocci are frequently found as part of the normal human flora on the skin and in the nasal passages of a substantial portion of the population. msdmanuals.comnih.gov

Enterococcus faecalis, another Gram-positive bacterium, is a commensal organism typically residing in the human gastrointestinal tract. wikipedia.orghealthline.com However, it is also a prominent opportunistic pathogen, frequently implicated in hospital-acquired infections such as urinary tract infections, endocarditis, and bacteremia. healthline.comwebmd.comnih.gov A key challenge in treating E. faecalis infections is its intrinsic and acquired resistance to a variety of antibiotics. nih.gov

Pantoea agglomerans is a Gram-negative bacterium commonly found in the environment on plant surfaces, in soil, and in animal feces. wikipedia.orgaaem.pl While generally considered an opportunistic pathogen, it can cause infections in humans, particularly in immunocompromised individuals or through trauma involving contaminated plant material. aaem.plnih.govnih.govaaem.pl Infections can range from wound and bloodstream infections to septic arthritis. nih.govnih.gov

Currently, there is a lack of specific data in the public domain detailing the in-vitro or in-vivo antibacterial activity of this compound against Staphylococcus species, Enterococcus faecalis, or Pantoea agglomerans. Further research is required to establish its spectrum of activity and determine key parameters such as Minimum Inhibitory Concentrations (MICs) against these and other clinically relevant pathogens.

Cellular and Molecular Targets in Bacterial Systems

The identification of specific cellular and molecular targets is fundamental to understanding the mechanism of action of any antimicrobial agent. For this compound, this information is not yet available. General mechanisms of antibacterial action often involve the disruption of essential cellular processes such as cell wall synthesis, protein synthesis, DNA replication, or metabolic pathways. Future research should focus on elucidating which, if any, of these pathways are targeted by this compound.

Impact on Bacterial Virulence Factors

Bacterial virulence factors are molecules produced by pathogens that enable them to cause disease. nih.govnih.gov These can include toxins, enzymes that degrade host tissues, and structures that facilitate adhesion to host cells. wikipedia.org There is currently no published research investigating the potential impact of this compound on the production or function of virulence factors in Staphylococcus species, Enterococcus faecalis, or Pantoea agglomerans.

Antihypertensive Properties and Vasculature Interactions

Aporphine (B1220529) alkaloids, the class of compounds to which this compound belongs, have been noted for their potential cardiovascular effects, including antihypertensive properties. nih.gov The mechanisms underlying these effects often involve interactions with the vasculature.

Receptor or Ion Channel Modulation in Vascular Smooth Muscle

Vascular smooth muscle cells are key regulators of blood vessel tone and, consequently, blood pressure. wikipedia.orgimrpress.com Their contraction and relaxation are controlled by a complex interplay of signaling molecules and ion channels. nih.gov Calcium channel blockers, for example, are a class of antihypertensive drugs that prevent calcium from entering the cells of the heart and arteries, leading to vasodilation and reduced blood pressure. mayoclinic.orgwikipedia.orgdrugs.comheartandstroke.ca Potassium channels also play a crucial role in regulating the membrane potential of vascular smooth muscle cells, influencing their contractility. nih.govwikipedia.org

Specific studies detailing the direct interaction of this compound with receptors or ion channels in vascular smooth muscle are not currently available. Research is needed to determine if it acts as a calcium channel blocker, a potassium channel modulator, or if it interacts with other receptors, such as adrenergic receptors, which are also involved in regulating vascular tone. wikipedia.org

Mechanistic Comparison with Other Hypotensive Alkaloids

Many alkaloids exhibit hypotensive effects through various mechanisms. nih.gov For instance, some act as vasodilators by blocking calcium channels, while others may interfere with the renin-angiotensin system or the sympathetic nervous system. nih.govdrugbank.com A detailed mechanistic comparison of this compound with other hypotensive alkaloids is not possible without specific data on its mode of action. Such a comparison would require knowledge of its specific molecular targets and signaling pathways. For example, apomorphine, a related aporphine alkaloid, is a non-selective dopamine (B1211576) agonist and also an antagonist of 5-HT2 and α-adrenergic receptors. wikipedia.org Whether this compound shares any of these properties remains to be investigated.

Antioxidant Activity and Related Pathways

This compound belongs to the aporphine class of alkaloids, a group of natural compounds recognized for a variety of pharmacological activities, including antioxidant effects. nih.govresearchgate.net While direct studies on this compound are limited in the available literature, research on related alkaloids from the Thalictrum genus and the broader aporphine family provides insight into its potential mechanisms of action against oxidative stress. nih.govresearchgate.net

The primary mechanism by which many antioxidant compounds, including alkaloids, exert their effects is through direct radical scavenging. mdpi.comnih.gov This process involves the donation of a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the superoxide (B77818) anion (O₂•⁻) and hydroxyl radical (•OH), thereby preventing them from damaging cellular components like DNA, proteins, and lipids. mdpi.com

The antioxidant and radical-scavenging potential of compounds are commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com In these tests, the ability of a compound to reduce the stable colored radicals (purple DPPH• or blue/green ABTS•+) is measured spectrophotometrically, with a stronger discoloration indicating higher scavenging activity. The potency is often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the radicals.

Studies on alkaloids isolated from Thalictrum species, the plant genus from which this compound is derived, have demonstrated notable antioxidant activities. For instance, bisbenzyltetrahydroisoquinoline alkaloids isolated from Thalictrum foliolosum showed strong scavenging in the ABTS assay. nih.gov Similarly, extracts from Thalictrum orientale have been confirmed to possess high antioxidant potential. researchgate.netartvin.edu.tr This suggests that alkaloids from this genus are effective radical scavengers. The aporphine alkaloid boldine (B1667363), for example, is a well-studied antioxidant that protects biological systems from oxidative injury by preventing lipid and protein oxidation. researchgate.net

Table 1: Antioxidant Activity of Representative Aporphine and Related Alkaloids

| Compound | Assay | Activity (IC50 Value) | Source |

|---|---|---|---|

| Quercetin | ABTS Radical Scavenging | 3.60 µM | nih.gov |

| Nothofagin | ABTS Radical Scavenging | 4.04 µM | nih.gov |

| Boldine | DPPH Radical Scavenging | Not specified, but noted as potent | researchgate.netnih.gov |

This table presents data for related compounds to illustrate the antioxidant potential within the broader chemical class, as specific data for this compound was not available in the retrieved search results.

Beyond direct radical scavenging, aporphine alkaloids can modulate endogenous cellular pathways involved in managing oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov These defense systems include antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. nih.gov

Research on the aporphine alkaloid boldine has shown that it can normalize ROS overproduction by reducing the expression of NADPH oxidase subunits, which are key enzymes in ROS generation. nih.gov It has also been found to restore endothelial function in diabetic models by inhibiting oxidative stress. nih.gov Such actions indicate an ability to interfere with the sources of cellular oxidative stress.

Advanced Biological Target Identification and Interaction Studies

Many drugs that are weakly basic and lipophilic (fat-soluble) are known to accumulate within lysosomes, the acidic recycling organelles of the cell. nih.gov This phenomenon, known as lysosomotropism, occurs via an "ion trapping" mechanism. The drug, being uncharged at physiological pH (~7.4), can freely diffuse across cellular membranes, including the lysosomal membrane. However, upon entering the highly acidic environment of the lysosome (pH ~4.5-5.0), the basic amine group of the molecule becomes protonated (gains a positive charge). This charged form is membrane-impermeable and becomes trapped within the organelle, leading to a high concentration of the compound inside the lysosome. nih.gov

Alkaloids, including those of the aporphine class, are nitrogen-containing basic compounds and often possess the physicochemical properties conducive to lysosomotropism. nih.govmdpi.com This sequestration within lysosomes can have significant pharmacological implications, influencing drug distribution, efficacy, and cellular clearance pathways like autophagy. mdpi.comresearchgate.net While this is a plausible mechanism for this compound based on its chemical class, specific experimental studies confirming its lysosomal accumulation or its effects on lysosomal function were not identified in the search results.

Targeted delivery of therapeutics to specific cells can enhance efficacy and reduce off-target effects. One advanced strategy for liver-specific delivery involves targeting the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes). publichealthtoxicology.com This receptor's function is to bind and internalize glycoproteins from the circulation.

This delivery mechanism has been successfully exploited for oligonucleotide therapeutics (like siRNAs and ASOs) by conjugating them to a synthetic ligand, N-acetylgalactosamine (GalNAc). nih.gov The GalNAc moiety binds with high affinity to the ASGPR, triggering receptor-mediated endocytosis of the entire conjugate into the hepatocyte. nih.gov Inside the cell, the oligonucleotide is released to engage its target RNA. This is a highly specific, engineered approach that depends on the direct covalent attachment of GalNAc to the therapeutic agent.

Based on the available scientific literature, there is no evidence to suggest that this compound, a natural alkaloid, intrinsically interacts with the ASGPR or plays a role in enhancing this specific GalNAc-mediated delivery pathway.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux pump located in the cell membrane of various tissues, including the intestine, liver, kidney, and brain-blood barrier. nih.govmdpi.com It functions as an ATP-dependent transporter that actively expels a wide array of structurally diverse compounds, including many therapeutic drugs and xenobiotics, from the cell's interior. mdpi.com

Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents to sublethal levels, rendering the treatment ineffective. mdpi.comnih.gov Consequently, the development of P-gp inhibitors is a significant strategy aimed at reversing MDR and restoring the efficacy of anticancer drugs. mdpi.com

Various natural products, including some alkaloids, have been identified as modulators of P-gp. nih.govnih.gov For example, certain alkaloids isolated from Stemona plants were shown to reverse multidrug resistance by inhibiting P-gp function, thereby increasing the intracellular accumulation of chemotherapy drugs in resistant leukemia cells. nih.gov These modulators can act by competitively binding to the pump or by interfering with the ATP hydrolysis that powers it. nih.gov While the potential for alkaloids to act as P-gp inhibitors is established, specific studies investigating the effect of this compound on P-gp expression or function have not been reported in the retrieved literature.

Ligand-Receptor Binding and Allosteric Modulation Studies

Following a comprehensive review of scientific literature, no specific studies detailing the ligand-receptor binding properties or allosteric modulation effects of this compound have been identified. While the broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, has been a subject of pharmacological research, data on the direct molecular interactions of this compound with specific biological targets are not publicly available.

This compound is a member of the bisbenzylisoquinoline alkaloid family. Other compounds from this family have been investigated for their interactions with various receptors. For instance, some bisbenzylisoquinoline alkaloids have been reported to interact with muscarinic receptors, as well as other G-protein coupled receptors such as dopamine, opioid, and adrenergic receptors. nih.govnih.gov This suggests that a potential avenue for future research could be the investigation of this compound's activity at these or other receptor sites to elucidate its mechanism of action. However, at present, there is no direct experimental evidence or published data to confirm such interactions for this compound.

Due to the absence of research in this specific area, data on binding affinities (Kd, Ki), efficacy (EC50, IC50), or cooperativity factors for this compound in relation to any receptor are unavailable. Consequently, a detailed discussion on its role as a potential agonist, antagonist, or allosteric modulator cannot be provided at this time.

Ligand-Receptor Binding Data for this compound

| Receptor Target | Ligand | Binding Affinity (Ki/Kd) | Assay Type | Reference |

|---|---|---|---|---|

| Data Not Available | This compound | Not Determined | Not Applicable | N/A |

Allosteric Modulation Data for this compound

| Receptor Target | Orthosteric Ligand | Allosteric Modulator | Cooperativity Factor (α) | Effect on Affinity/Efficacy | Reference |

|---|---|---|---|---|---|

| Data Not Available | Not Applicable | This compound | Not Determined | Not Determined | N/A |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles of SAR and QSAR in Alkaloid Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features (functional groups, stereochemistry) of a molecule that are responsible for its biological effects. nih.gov SAR analysis traditionally involves synthesizing and testing a series of analogues of a lead compound to determine how chemical modifications affect potency and efficacy, thereby guiding the design of more active molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical extension of SAR. slideshare.net It seeks to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The general form of a QSAR model is expressed as:

Activity = f (Molecular Descriptors) + error slideshare.net

In alkaloid research, these principles are widely applied to optimize lead compounds from nature. hilarispublisher.com QSAR models for alkaloids correlate physicochemical properties and structural descriptors with activities ranging from anticancer and antiviral to effects on the central nervous system. mdpi.comhilarispublisher.commdpi.com These models are powerful tools for predicting the activity of untested compounds, prioritizing candidates for synthesis, and gaining insight into the mechanisms of drug-target interactions. frontiersin.org The development of a robust QSAR model follows several key steps, including dataset curation, calculation of molecular descriptors, variable selection, model building using statistical methods, and rigorous validation. nih.gov

Identification of Pharmacophores and Structural Determinants for Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of a class of alkaloids is a primary goal of SAR studies.

The biological activity of (-)-Thalrugosaminine is dictated by its constituent functional groups, including its multiple methoxy (B1213986) groups, the tertiary amine nitrogens, and the diaryl ether linkage.

Methoxy Groups: The structure of this compound features several methoxy (-OCH₃) groups. biorlab.comontosight.ai The number and position of these groups on the aromatic rings can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds (via the oxygen atom). In studies of other alkaloids, such as aporphines, the substitution pattern of methoxy groups on the aromatic rings is critical for activity. For instance, in one study on antipoliovirus aporphines, a methoxyl group at a specific position (C-2) was found to be important for inducing activity. acs.org

Tertiary Amines: The two tertiary amine groups in the tetrahydroisoquinoline portions of the molecule are typically protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding sites of target proteins.

Diaryl Ether Linkage: The ether bridge that connects the two benzylisoquinoline monomers creates a specific three-dimensional shape and rigidity. This conformational constraint is vital for presenting the other functional groups in the correct orientation for target binding.

Systematic modification of these groups would be a standard approach in a classical SAR study. For example, demethylating the methoxy groups to hydroxyls would alter hydrogen-bonding capability and polarity. Similarly, modifying the N-methyl groups could impact steric hindrance and basicity.

Biological systems are chiral, and thus the stereochemistry of a drug molecule is often a critical determinant of its interaction with a target. This compound is a chiral molecule with specific stereocenters, denoted by the "(-)" in its name. chemblink.com The precise spatial arrangement of atoms is essential for a complementary fit into the binding pocket of a biological target.

Different enantiomers or diastereomers of a compound can have vastly different biological activities, potencies, and even toxicities. For example, in a study on isocorydine (B1672225) derivatives, the absence of a specific absolute configuration at the C-6a stereocenter was identified as a key factor in reducing the anticancer activity of the aporphine (B1220529) alkaloid. mdpi.com This highlights the principle that a specific stereochemical configuration is often necessary for optimal pharmacological effect. While specific studies on the stereoisomers of this compound are lacking, it is a well-established principle that its specific levorotatory (-) form is likely significantly more active for its given biological targets than its dextrorotatory (+) enantiomer would be.

Computational Approaches in QSAR Modeling

Modern drug discovery heavily relies on computational methods to build and validate QSAR models. These approaches allow for the high-throughput screening of virtual libraries and provide insights into the structural requirements for biological activity.

For a compound like this compound, a QSAR study would involve calculating a wide range of molecular descriptors for a series of related analogues with known biological activity (e.g., antibacterial MIC values). glpbio.com These descriptors quantify various aspects of the molecule's structure and properties.

Molecular descriptors are numerical values that encode different characteristics of a molecule. nih.gov They can be broadly categorized as 1D, 2D, and 3D descriptors. For a QSAR study on this compound and its analogues, the following descriptors would be relevant:

| Descriptor Category | Examples | Potential Relevance for this compound |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR), Topological Polar Surface Area (TPSA) | TPSA is important for membrane permeability and interaction with polar sites. chemblink.com LogP influences how the molecule distributes between aqueous and lipid environments. |

| Topological (2D) | Wiener Index, Randić Index, Kier & Hall Connectivity Indices | These indices describe molecular size, shape, and branching, which affect how the molecule fits into a binding site. nih.gov |

| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment, Atomic Charges | These descriptors relate to the molecule's electronic properties and reactivity, which are key for forming interactions like hydrogen bonds and electrostatic contacts. |

| Structural Keys | MACCS (Molecular ACCess System) keys, Fingerprints | These descriptors denote the presence or absence of specific structural fragments (e.g., aromatic rings, methoxy groups), providing a direct link to SAR. acs.org |

Once calculated, statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forests (RF) are used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. mdpi.com For instance, a hypothetical QSAR model might reveal that higher activity is correlated with a specific range of TPSA values and the presence of a certain number of methoxy groups.

The predictive power and reliability of a QSAR model must be rigorously validated. mdpi.com Validation ensures that the model is not simply a result of chance correlation and can accurately predict the activity of new, untested compounds. Standard validation techniques include:

Internal Validation: This is typically performed using cross-validation, such as the leave-one-out (LOO) method. In LOO, a model is repeatedly built on all but one compound from the dataset, and the activity of the excluded compound is predicted. A high cross-validated correlation coefficient (q²) indicates the model's robustness and internal consistency. ontosight.ai

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activities of the compounds in the external test set is a true measure of its predictive power. A high predictive correlation coefficient (R²_pred) for the test set is crucial. ontosight.ai

Y-Randomization: The biological activity values in the training set are randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. If the original model has a significantly higher correlation than the randomized models, it confirms that the model is not based on a chance correlation. ontosight.ai

While no specific QSAR models for this compound are currently published, any future development of such models would need to adhere to these stringent validation principles to be considered reliable for guiding drug discovery efforts.

Rational Design of this compound Analogues with Tuned Biological Profiles

The rational design of analogues of natural products like this compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This process typically involves identifying the pharmacophore—the essential structural features responsible for the biological activity—and systematically modifying other parts of the molecule. For BBIQ alkaloids, key structural elements that are often targeted for modification include the isoquinoline (B145761) units, the diphenyl ether linkages, and the stereochemistry of the chiral centers.

Insights from Related Bisbenzylisoquinoline Alkaloids

Studies on other BBIQ alkaloids provide a framework for the potential rational design of this compound analogues. For instance, research on tetrandrine (B1684364) and fangchinoline (B191232), two well-studied BBIQ alkaloids, has demonstrated that modifications to the core structure can significantly impact their ability to modulate P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. nih.govtandfonline.com A series of new BBIQ alkaloids were synthesized from tetrandrine and fangchinoline and evaluated for their MDR-reversing activity. nih.gov Many of these derivatives showed more potent activity than the reference compound verapamil. nih.gov

The stereochemistry at the C-1 and C-1' positions is another critical factor influencing the biological activity of BBIQ alkaloids. For example, in the context of antimalarial activity, the stereochemistry at the C-1' position of the BBIQ structure has been shown to play a significant role in the selective action against resistant malaria strains. hilarispublisher.com Specifically, an S configuration at C-1' was associated with greater selectivity. hilarispublisher.com Furthermore, the nature and number of ether bridges connecting the two benzylisoquinoline units also dictate the molecule's conformation and, consequently, its interaction with biological targets. tandfonline.comnih.gov BBIQ alkaloids with a single oxygen bridge, for instance, were found to have more potent inhibitory effects on nitric oxide (NO) production in macrophages compared to those with two ether linkages, possibly due to greater rotational freedom. tandfonline.com

In the context of anti-inflammatory activity, a study on fangchinoline derivatives revealed that the nature of the substituent at the C7 position could modulate the inhibition of NLRP3-mediated IL-1β activation. mdpi.com This highlights how specific, targeted modifications can tune the biological profile of a BBIQ alkaloid.

Potential Strategies for this compound Analogue Design

Based on the SAR of related compounds, several strategies could be employed for the rational design of this compound analogues:

Modification of the Peripheral Substituents: The aromatic rings of the isoquinoline and benzyl (B1604629) moieties of this compound could be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to explore their influence on lipophilicity, electronic properties, and hydrogen bonding capacity. These changes could, in turn, affect the compound's interaction with its biological target and its pharmacokinetic profile.

Alteration of the Diphenyl Ether Linkage: The diphenyl ether bridge is a key structural feature of BBIQ alkaloids. Cleavage or modification of this linkage could lead to analogues with different conformational flexibility and biological activities.

Stereochemical Modifications: The chiral centers in this compound are crucial for its three-dimensional structure. The synthesis of stereoisomers would be a valuable approach to investigate the impact of stereochemistry on biological activity.

N-alkylation and N-oxidation: The tertiary nitrogen atoms in the isoquinoline rings are amenable to quaternization or oxidation, which could alter the molecule's charge distribution and solubility, potentially leading to changes in biological activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies on BBIQ alkaloids have been performed to develop mathematical models that correlate the structural features of these compounds with their biological activities. researchgate.net For a series of 22 bisbenzylisoquinoline alkaloids, QSAR models were developed to understand the structural requirements for their antimalarial activity and cytotoxicity. researchgate.net Such models can be powerful tools in the rational design of new analogues, as they can predict the activity of virtual compounds before their synthesis, thus saving time and resources. For this compound, a similar QSAR study would be invaluable for guiding the design of more potent and selective analogues.

Illustrative Data from a Related Bisbenzylisoquinoline Alkaloid (Fangchinoline)

The following table presents data on the anti-inflammatory activity of rationally designed analogues of fangchinoline, a BBIQ alkaloid structurally related to this compound. The data illustrates how modifications at the C7 position influence the inhibition of IL-1β release. mdpi.com

| Compound | R Group (at C7) | Inhibition of IL-1β Release (%) at 5 µM |

| Fangchinoline | -OH | 50.5 |

| Tetrandrine | -OCH3 | 45.2 |

| Analogue 3a | -OCH2CH3 | 48.3 |

| Analogue 3b | -O(CH2)2CH3 | 71.8 |

| Analogue 3c | -OCH2CH(CH3)2 | 46.7 |

| Analogue 3d | -O(CH2)2OCH3 | 41.2 |

This table is based on data for fangchinoline derivatives and is presented to illustrate the principles of rational design within the bisbenzylisoquinoline alkaloid class, due to the lack of specific data for this compound analogues.

Advanced Analytical and Bioanalytical Methodologies for Thalrugosaminine

Development of Robust Extraction and Purification Protocols

The initial and critical step in the study of (-)-Thalrugosaminine involves its efficient extraction from natural sources, primarily from plants of the Thalictrum genus, and subsequent purification to a high degree of purity. researchgate.net The development of a robust protocol is paramount for obtaining reliable and reproducible results in downstream applications.

The extraction process typically begins with the collection and drying of the plant material, such as the roots or aerial parts. The dried material is then pulverized to increase the surface area for solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity. For instance, a preliminary extraction with a non-polar solvent like n-hexane is often performed to remove lipids and other non-polar constituents. This is followed by extraction with a more polar solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to isolate the alkaloids. researchgate.net

Purification of the crude extract is a multi-step process often involving a combination of chromatographic techniques. An initial acid-base extraction can be employed to selectively separate the basic alkaloids from other plant metabolites. The crude alkaloid fraction is then subjected to column chromatography, a cornerstone of natural product purification. Silica (B1680970) gel is a commonly used stationary phase, with a gradient of solvents of increasing polarity, such as chloroform-methanol mixtures, to elute the compounds. researchgate.net

For higher resolution and purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, are frequently utilized. researchgate.netresearchgate.net The selection of the appropriate column and mobile phase composition is critical for achieving the desired separation of this compound from other closely related alkaloids that may be present in the extract.

The robustness of an extraction and purification protocol is determined by its efficiency, reproducibility, and scalability. Key parameters that require optimization and validation include the choice of solvent, extraction time and temperature, and the chromatographic conditions. The purity of the final compound is typically assessed by analytical HPLC and spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis in Complex Biological Matrices

Accurate quantification of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, is essential for pharmacokinetic and metabolic studies. This requires highly sensitive and selective analytical methods that can overcome the challenges posed by the low concentrations of the analyte and the presence of interfering endogenous substances.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, most commonly a Diode Array Detector (DAD) or a UV detector, is a widely used technique for the quantitative analysis of alkaloids. researchgate.netresearchgate.net The development of a quantitative HPLC method for this compound involves several key steps:

Method Development: This includes the selection of an appropriate HPLC column (typically a reversed-phase C18 or C8 column), optimization of the mobile phase composition (e.g., acetonitrile/methanol and water/buffer ratio, pH, and additives), and setting the detector wavelength for maximum absorbance of this compound. researchgate.netresearchgate.net

Method Validation: A comprehensive validation of the HPLC method is crucial to ensure its reliability. According to international guidelines, validation parameters include linearity, range, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Sample Preparation: The extraction of this compound from biological matrices is a critical step to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the nature of the biological matrix and the required sensitivity.

Table 1: Illustrative HPLC Method Parameters for Bisbenzylisoquinoline Alkaloid Quantification

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at the maximum absorbance wavelength of the analyte (e.g., ~280 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-35 °C |

Mass Spectrometry-Based Detection and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and metabolites in biological fluids due to its superior sensitivity and specificity. eag.comcreative-proteomics.com This technique is particularly well-suited for the analysis of this compound at low concentrations.

In an LC-MS/MS system, the HPLC separates the components of the sample, which are then ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. eag.com This highly specific transition provides excellent selectivity, minimizing interference from the complex biological matrix.

The development of a quantitative LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions, collision energy, and ion source parameters. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.

Metabolomic and Proteomic Profiling in the Presence of this compound

Metabolomics and proteomics are powerful "omics" technologies that allow for the comprehensive analysis of metabolites and proteins in a biological system, respectively. While specific studies on the metabolomic and proteomic profiles in the presence of this compound are not yet available, the application of these techniques to plants containing other bisbenzylisoquinoline alkaloids provides a framework for future research. nih.govnih.gov

Metabolomic studies of Thalictrum species, using techniques like GC-MS and LC-MS, have revealed the complex network of primary and secondary metabolites, including a variety of alkaloids. researchgate.netphcogres.comresearchgate.net By applying these techniques to cells or organisms treated with this compound, it would be possible to identify changes in the metabolome, providing insights into the compound's mechanism of action and its metabolic fate.

Similarly, proteomic analysis can be used to investigate the cellular response to this compound treatment. scialert.netfrontiersin.org Two-dimensional gel electrophoresis (2-DE) or more advanced techniques like shotgun proteomics using LC-MS/MS can identify proteins that are differentially expressed in the presence of the compound. For example, studies on plant responses to alkaloid exposure have shown changes in the expression of proteins involved in stress response, signal transduction, and secondary metabolism. mdpi.comresearchgate.net Such studies on this compound could help to elucidate its molecular targets and cellular pathways.

Standardization of Bioactivity Assays for Reproducibility

To ensure the reliability and comparability of bioactivity data for this compound, the standardization of bioassays is of utmost importance. Given its reported antibacterial properties, the determination of the Minimum Inhibitory Concentration (MIC) is a key bioassay that requires a standardized protocol. researchgate.net

The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing that can be adapted for natural products. mdpi.com Key aspects of standardization include:

Inoculum Preparation: The concentration of the bacterial inoculum must be standardized, typically to a specific McFarland turbidity standard, to ensure consistent results. mdpi.com

Culture Medium: The choice of culture medium can significantly influence the outcome of the assay and should be consistent across experiments.

Assay Procedure: The broth microdilution method is a commonly used and standardized technique for MIC determination. This involves preparing serial dilutions of the test compound in a 96-well plate and inoculating each well with the standardized bacterial suspension. mdpi.com

Controls: The inclusion of positive (a known antibiotic) and negative (solvent vehicle) controls is essential for validating the assay.

Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period. mdpi.com

By adhering to standardized protocols, researchers can generate reproducible and comparable data on the bioactivity of this compound, which is crucial for its further development as a potential therapeutic agent.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathways for Sustainable Production

The natural abundance of (-)-Thalrugosaminine in plants like those of the Thalictrum genus is often low, hindering large-scale studies and potential therapeutic development. uodiyala.edu.iqresearchgate.net A fundamental area of future research is the complete elucidation of its biosynthetic pathway. While it is understood that aporphine (B1220529) alkaloids are generally derived from the amino acid tyrosine via the central intermediate (S)-reticuline, the specific enzymatic steps leading to the complex dimeric structure of this compound remain largely unknown. acs.org Understanding this pathway is a critical first step towards sustainable production.

Future investigations should focus on identifying and characterizing the specific enzymes, such as cytochrome P450 monooxygenases and N-methyltransferases, involved in its formation within Thalictrum species. acs.orgnih.gov Modern transcriptomic and proteomic approaches can be employed to identify candidate genes and enzymes. Once identified, these biosynthetic genes could be transferred into microbial hosts like Saccharomyces cerevisiae or Escherichia coli to establish heterologous production systems, offering a more sustainable and scalable source of the compound.

Chemoenzymatic Synthesis for Enhanced Enantioselectivity

Future research should explore the use of isolated enzymes or whole-cell biocatalysts to perform key stereoselective steps in the synthetic route. rsc.org For instance, enzymes could be employed for the asymmetric coupling of the two benzylisoquinoline units or for the selective installation of functional groups. This approach could significantly improve the enantiomeric purity of the final product, which is often crucial for its biological activity. acs.org The development of novel chemoenzymatic strategies will be instrumental in producing this compound and its analogs for extensive biological evaluation. acs.org

Discovery of Novel Biological Targets and Signaling Pathwaysnih.gov